REACTION_CXSMILES
|
[OH:1][CH:2]([C:6]1[C:11]2[S:12][CH:13]=[CH:14][C:10]=2[C:9]([OH:15])=[CH:8][CH:7]=1)C([O-])=O.C([NH+:20]([CH2:25][CH2:26][CH2:27]C)[CH2:21][CH2:22][CH2:23][CH3:24])CCC.[CH:29](O)([CH3:31])[CH3:30].S(=O)(=O)(O)O.[C:38](OC(C)C)(=[O:40])[CH3:39]>CN(C=O)C.S([O-])([O-])(=O)=O.[Fe+3].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Fe+3].O.C1(C)C=CC=CC=1>[CH3:39][C:38]1[O:40][C:21]([C:22]2[CH:23]=[CH:24][CH:31]=[CH:29][CH:30]=2)=[N:20][C:25]=1[CH2:26][CH2:27][O:15][C:9]1[C:10]2[CH:14]=[CH:13][S:12][C:11]=2[C:6]([CH:2]=[O:1])=[CH:7][CH:8]=1 |f:0.1,6.7.8.9.10|
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Name
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|
Quantity
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150 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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750 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
103.2 g
|
Type
|
reactant
|
Smiles
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OC(C(=O)[O-])C1=CC=C(C2=C1SC=C2)O.C(CCC)[NH+](CCCC)CCCC
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Name
|
|
Quantity
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150 mL
|
Type
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reactant
|
Smiles
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C(C)(C)O
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Name
|
|
Quantity
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151.3 g
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Type
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catalyst
|
Smiles
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S(=O)(=O)([O-])[O-].[Fe+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Fe+3]
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Name
|
|
Quantity
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600 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)C
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Name
|
ethanol methanesulfonyl ester
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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275 mL
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Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
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950 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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64 (± 1) °C
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Type
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CUSTOM
|
Details
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under stirring to 63-65° C. for 2 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 2 l, 4-necked glass reactor equipped with a mechanical stirrer
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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FILTRATION
|
Details
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the mixture filtered
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Type
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WASH
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Details
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The filtrate was washed with 100 ml of water
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Type
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CONCENTRATION
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Details
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the organic phase was concentrated
|
Type
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DISTILLATION
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Details
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(ca. 470 ml were distilled off at 50° C./150-50 mbar)
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Type
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ADDITION
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Details
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After addition of 625 ml of DMF
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Type
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CUSTOM
|
Details
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the rest of more volatile solvents are removed completely at 50° C./150-50 mbar
|
Type
|
ADDITION
|
Details
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This suspension containing the intermediate 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde
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Type
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CUSTOM
|
Details
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was transferred with aid of 660 ml of DMF in a 4 l reactor
|
Type
|
CUSTOM
|
Details
|
(equipped as the 2 l reactor above) which
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Type
|
ADDITION
|
Details
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had been charged with 38.0 g of potassium carbonate
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Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at the same temperature for 6 h
|
Duration
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6 h
|
Type
|
ADDITION
|
Details
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were added, whereas the temperature
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Type
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CUSTOM
|
Details
|
was kept above 75° C
|
Type
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CUSTOM
|
Details
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The aqueous phase was separated
|
Type
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EXTRACTION
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Details
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extracted with 150 ml of warm toluene
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Type
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EXTRACTION
|
Details
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re-extracted with water
|
Type
|
ADDITION
|
Details
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finally treated at a temperature between 65 and 40° C. with 900 ml of methanol
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Type
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STIRRING
|
Details
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The resulting suspension was stirred for 1 h at 40° C.
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
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cooled to −15° C.
|
Type
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STIRRING
|
Details
|
stirred for 3 h at −15° C
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
Finally the suspension was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with 100 ml of a cold (−15° C.) toluene/methanol mixture
|
Type
|
CUSTOM
|
Details
|
dried at 60° C./10 mbar
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=C(O1)C1=CC=CC=C1)CCOC1=CC=C(C=2SC=CC21)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76.8 g | |
YIELD: PERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |